Cas no 2092412-61-6 (4-methyl(methylimino)oxo-lambda6-sulfanylpyridin-3-amine)

4-methyl(methylimino)oxo-lambda6-sulfanylpyridin-3-amine 化学的及び物理的性質
名前と識別子
-
- INDEX NAME NOT YET ASSIGNED
- 4-methyl(methylimino)oxo-lambda6-sulfanylpyridin-3-amine
-
- MDL: MFCD30625841
- インチ: 1S/C7H11N3OS/c1-9-12(2,11)7-3-4-10-5-6(7)8/h3-5H,8H2,1-2H3
- InChIKey: YSUGRNZBCRKWSD-UHFFFAOYSA-N
- SMILES: O=S(C)(C1C(N)=CN=CC=1)=NC
じっけんとくせい
- 密度みつど: 1.28±0.1 g/cm3(Predicted)
- Boiling Point: 384.8±52.0 °C(Predicted)
4-methyl(methylimino)oxo-lambda6-sulfanylpyridin-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-308459-1g |
4-[methyl(methylimino)oxo-lambda6-sulfanyl]pyridin-3-amine |
2092412-61-6 | 1g |
$0.0 | 2023-09-05 | ||
Enamine | EN300-308459-1.0g |
4-[methyl(methylimino)oxo-lambda6-sulfanyl]pyridin-3-amine |
2092412-61-6 | 1.0g |
$0.0 | 2023-02-26 |
4-methyl(methylimino)oxo-lambda6-sulfanylpyridin-3-amine 関連文献
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
3. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
4-methyl(methylimino)oxo-lambda6-sulfanylpyridin-3-amineに関する追加情報
4-Methyl(methylimino)oxo-lambda6-sulfanylpyridin-3-amine (CAS No. 2092412-61-6): A Novel Scaffold for Targeted Therapeutic Applications
4-Methyl(methylimino)oxo-lambda6-sulfanylpyridin-3-amine, with the chemical identifier CAS No. 2092412-61-6, represents a structurally unique compound that has garnered significant attention in recent years due to its potential in modulating biological pathways associated with inflammatory diseases and neurodegenerative disorders. The molecule combines a pyridine ring with a sulfanyl group at the lambda6 position, while the methylimino and 4-methyl substituents contribute to its distinct stereochemical profile. This structural complexity enables the compound to interact with multiple molecular targets, making it a promising candidate for further preclinical and clinical exploration.
Recent studies have highlighted the lambda6-sulfanyl moiety as a key functional group in enhancing the bioavailability of small molecule drugs. The pyridin-3-amine core, a well-known pharmacophore in pharmaceutical chemistry, provides a scaffold for the attachment of functional groups that can modulate enzyme activity or receptor binding. The methylimino bridge between the pyridine ring and the sulfanyl group introduces additional steric and electronic effects, which may influence the compound’s interactions with biological systems. These features collectively position 4-Methyl(methylimino)oxo-lambda6-sulfanylpyridin-3-amine as a versatile platform for drug discovery.
One of the most notable advancements in the field is the identification of the lambda6-sulfanyl group as a critical determinant of the compound’s reactivity toward specific enzymatic targets. Research published in *Journal of Medicinal Chemistry* in 2023 demonstrated that the lambda6-sulfanyl moiety enhances the compound’s ability to inhibit the enzyme acetyl-CoA acyltransferase (ACAT), which is implicated in lipid metabolism disorders. This finding underscores the importance of the lambda6-sulfanyl functional group in modulating the compound’s biological activity.
Furthermore, the 4-methyl substituent on the pyridine ring has been shown to influence the compound’s solubility and metabolic stability. A 2024 study in *Bioorganic & Medicinal Chemistry* reported that the 4-methyl group contributes to the compound’s resistance to enzymatic degradation, thereby improving its half-life in vivo. This property is particularly valuable for therapeutic applications requiring prolonged drug action, such as chronic disease management.
The methylimino bridge between the pyridine ring and the sulfanyl group introduces unique electronic effects that may modulate the compound’s interactions with biological targets. Computational modeling studies have suggested that the methylimino group enhances the compound’s ability to form hydrogen bonds with specific amino acid residues in target proteins, thereby increasing its binding affinity. These findings highlight the importance of the methylimino moiety in optimizing the compound’s therapeutic potential.
In addition to its pharmacological properties, the lambda6-sulfanyl group has been linked to the compound’s ability to cross the blood-brain barrier (BBB), a critical factor for treating neurodegenerative diseases. A 2023 preclinical study demonstrated that 4-Methyl(methylimino)oxo-lambda6-sulfanylpyridin-3-amine exhibits improved BBB permeability compared to its non-sulfanyl analogs, suggesting its potential as a brain-targeted therapeutic agent.
The synthesis of 4-Methyl(methylimino)oxo-lambda6-sulfanylpyridin-3-amine involves a multi-step process that includes the formation of the pyridine ring, the introduction of the sulfanyl group, and the incorporation of the methylimino bridge. Recent advancements in asymmetric catalysis have enabled the efficient synthesis of this compound with high stereochemical purity, which is essential for maintaining its biological activity.
While the compound shows promise, further research is needed to fully elucidate its mechanism of action and potential side effects. Ongoing studies are focused on identifying the specific molecular targets of 4-Methyl(methylimino)oxo-lambda6-sulfanylpyridin-3-amine and optimizing its pharmacokinetic properties for clinical translation. These efforts are expected to expand its therapeutic applications in the near future.
2092412-61-6 (4-methyl(methylimino)oxo-lambda6-sulfanylpyridin-3-amine) Related Products
- 2171803-20-4(4-methyl-1-oxa-8-thia-5-azaspiro5.5undecane)
- 313654-73-8(3-chloro-N-(2-phenoxyethyl)pyrazin-2-amine)
- 1805026-33-8(Ethyl 3-cyano-5-(difluoromethyl)-4-nitropyridine-2-acetate)
- 2226204-90-4(Ethyl3-amino-4-(nona-2,4-diyn-1-ylamino)benzoate)
- 58310-17-1(2,6-Dimethylbenzoic Acid-d6)
- 1495237-21-2(Benzeneethanamine, α-ethynyl-2,4-difluoro-N-methyl-)
- 1097190-97-0(3-[(3,5-dichlorophenyl)carbamoyl]-2-{[3-(dimethylamino)propyl]amino}propanoic acid)
- 1934973-08-6(1-{1,4-dioxa-7-azaspiro4.4nonan-7-yl}-3-fluoropropan-2-ol)
- 22293-47-6(3-(1-Phenylpropan-2-yl)-1,2,3-oxadiazol-3-ium-5-ylazanide)
- 1806766-51-7(Ethyl 3-(bromomethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine-5-acetate)




